Germane vs. Silane: 3-Fold Higher Plasma Dissociation Rate Enables Germanium Incorporation Control in SiGe Alloy Deposition
In RF glow discharge plasma used for PECVD of a-SiGe:H alloy films, germane dissociates at a rate approximately three times higher than silane under identical plasma conditions [1]. In situ coherent anti-Stokes Raman spectroscopy (CARS) measurements of steady-state precursor depletion show germane depletion slope of 0.6% (mW cm⁻²)⁻¹ compared to silane depletion slope of 0.22% (mW cm⁻²)⁻¹, a factor of 2.7 difference [2]. This differential dissociation rate is critical for achieving precise germanium content control in SiGe alloys, as film composition depends directly on the relative incorporation rates of Ge and Si atoms into the growing film.
| Evidence Dimension | Plasma dissociation rate (RF glow discharge) |
|---|---|
| Target Compound Data | Dissociation rate factor: 3× larger than SiH₄; Depletion slope: 0.6% (mW cm⁻²)⁻¹ |
| Comparator Or Baseline | Silane (SiH₄): Dissociation rate baseline; Depletion slope: 0.22% (mW cm⁻²)⁻¹ |
| Quantified Difference | GeH₄ dissociation rate is 2.7× to 3× greater than SiH₄ |
| Conditions | RF glow discharge PECVD; in situ CARS measurements during a-SiGe:H film deposition |
Why This Matters
Procurement of germane rather than relying solely on silane-based processes is essential for applications requiring tunable Ge content in SiGe alloys, as the higher dissociation rate of GeH₄ dictates alloy composition control.
- [1] Y. H. Shing, J. W. Perry. Silane and germane plasma diagnostics for depositing photosensitive a-SiGe:H films. NASA Technical Report, Document ID 19900027801, 1990. View Source
- [2] Amorphous silicon germanium alloy film deposition with in situ plasma diagnostics. Solar Cells, Vol. 24, Issues 3–4, pp. 353-362, July–August 1988. View Source
